Eutylone hydrochloride
Overview
Description
It is classified as a stimulant and empathogenic compound, often referred to as a designer drug . Eutylone gained international attention around 2019-2020 following bans on related compounds like ephylone . It is known for its psychoactive properties and has been widely identified in forensic investigations .
Mechanism of Action
Target of Action
Eutylone hydrochloride, a synthetic cathinone, primarily interacts with monoamine transporters in the brain . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters, which are involved in various physiological functions such as mood regulation, attention, and the reward system .
Mode of Action
Eutylone inhibits the uptake of neurotransmitters at dopamine and norepinephrine transporters , while also exhibiting partial releasing actions at serotonin transporters . This means that Eutylone blocks the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft and prolonged neurotransmitter activity .
Biochemical Pathways
The inhibition of neurotransmitter uptake at dopamine and norepinephrine transporters, and the partial releasing actions at serotonin transporters, affect various biochemical pathways. These pathways are associated with mood regulation, reward, and attention among other physiological functions . .
Result of Action
The result of Eutylone’s action is primarily psychostimulant effects . By increasing the concentration of dopamine, norepinephrine, and serotonin in the brain, Eutylone can lead to heightened alertness, increased energy, elevated mood, and increased sociability. These effects can also lead to potential risks such as hospitalizations, overdose, and even death .
Biochemical Analysis
Biochemical Properties
Eutylone Hydrochloride is a synthetic cathinone, a class of drugs that are known to interact with the monoamine transporters . It is believed to act as a non-selective inhibitor of monoamine reuptake
Cellular Effects
As a synthetic cathinone, it is expected to have stimulant effects similar to amphetamines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to inhibition or activation of enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
In animal models predictive of abuse potential, this compound has been shown to produce effects similar to those of methamphetamine .
Metabolic Pathways
The metabolic pathways of this compound involve phase I biotransformation reactions (e.g., hydroxylation or demethylation) and phase II biotransformation reactions (glucuroconjugation and sulfation)
Preparation Methods
Eutylone (hydrochloride) is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,3-benzodioxole with ethylamine, followed by a keto-reduction step to form the final product . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods often employ large-scale reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Eutylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Eutylone can be oxidized to form hydroxylated metabolites.
Reduction: The keto group in eutylone can be reduced to form a secondary alcohol.
Substitution: Eutylone can undergo substitution reactions, particularly at the amine group, to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites, which are often analyzed in forensic toxicology .
Scientific Research Applications
Eutylone (hydrochloride) has several scientific research applications:
Comparison with Similar Compounds
Eutylone (hydrochloride) is structurally and pharmacologically similar to other synthetic cathinones such as:
Methylone: Similar in structure but differs in the substitution pattern on the benzodioxole ring.
Pentylone: Shares a similar core structure but has a different alkyl chain length.
Butylone: Similar to eutylone but with a different substitution on the amine group.
What sets eutylone apart is its unique combination of stimulant and empathogenic effects, making it a popular choice in the recreational drug market .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTAJXOEHCOKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724364 | |
Record name | Eutylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17764-18-0 | |
Record name | Eutylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eutylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17764-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FNX1J271X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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